N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
The compound N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a structurally complex acetamide derivative featuring:
- A cyanocyclopentyl group at the N-terminus.
- A 2,5-dioxoimidazolidin-1-yl core substituted with a 3-cyanophenyl and methyl group.
- An acetamide linker connecting the two moieties.
The cyano groups enhance electrophilicity and may improve binding affinity through dipole interactions, while the imidazolidinone core provides rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-18(14-6-4-5-13(9-14)10-20)16(26)24(17(27)23-18)11-15(25)22-19(12-21)7-2-3-8-19/h4-6,9H,2-3,7-8,11H2,1H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENSKOKVFJMKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a cyanocyclopentyl group and an imidazolidine-2,4-dione ring system , which are critical for its biological interactions. Its molecular formula is with a molecular weight of approximately 365.393 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound likely involves interactions with specific enzymes or receptors. The imidazolidine moiety may facilitate binding through:
- Hydrogen bonding : Interactions with polar residues in target proteins.
- π-stacking interactions : Engagement with aromatic residues, enhancing binding affinity.
Research into similar compounds indicates that modifications to the imidazolidine core can significantly influence binding affinity and selectivity toward biological targets, suggesting a need for further investigation into structure-activity relationships.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, imidazolidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research has indicated that imidazolidine derivatives can modulate the activity of enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammatory processes.
- Dipeptidyl peptidase IV (DPP-IV) : Relevant in glucose metabolism and diabetes management.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of biological activities of related compounds. Below is a summary table highlighting key findings from research on imidazolidine derivatives:
| Study Reference | Compound Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Imidazolidine Derivative A | Anticancer | Induces apoptosis in breast cancer cell lines | |
| Imidazolidine Derivative B | COX Inhibition | Reduces inflammation in animal models | |
| Imidazolidine Derivative C | DPP-IV Inhibition | Improves glycemic control in diabetic rats |
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the cyanocyclopentyl intermediate.
- Synthesis of the imidazolidine core.
- Coupling reactions under controlled conditions to yield the final product.
Comparison with Similar Compounds
Research Findings and Implications
- MAO Inhibition: Thiazole derivatives (e.g., 4a–4c) exhibit dual MAO-A/MAO-B inhibition, whereas the target compound’s imidazolidinone core may prioritize other enzymatic targets, such as kinases or proteases .
- Solubility vs. Permeability: Methoxy and carboxylic acid derivatives () show improved solubility but reduced membrane permeability compared to halogenated or cyano-substituted analogues .
- Crystallographic Insights : Conformational flexibility in dichlorophenyl analogues () suggests that substituent bulkiness can dictate packing efficiency and stability, a critical factor in solid-state formulation .
Preparation Methods
Formation of the 4-(3-Cyanophenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl Core
The imidazolidinone ring is synthesized via cyclization of substituted urea derivatives. A representative method involves reacting 3-cyanophenyl isocyanate with N-methylglycine under basic conditions to form a urea intermediate, followed by thermal cyclization.
Reaction Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 80–100°C for 6–12 hours
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 68–72%
Alternative routes employ microwave-assisted synthesis to accelerate cyclization, reducing reaction times to 30–60 minutes with comparable yields.
Synthesis of 1-Cyanocyclopentylamine
The 1-cyanocyclopentyl group is prepared via Strecker synthesis :
- Cyclopentanone is treated with ammonium chloride and potassium cyanide to form the α-aminonitrile.
- Reduction with lithium aluminum hydride yields 1-cyanocyclopentylamine.
Key Data:
Acetamide Moiety Assembly
Bromoacetylation of the Imidazolidinone Core
The imidazolidinone intermediate undergoes bromoacetylation at the N1 position using bromoacetyl bromide in dichloromethane:
Conditions:
Coupling with 1-Cyanocyclopentylamine
The bromoacetylated intermediate is coupled with 1-cyanocyclopentylamine via nucleophilic substitution :
Optimized Protocol:
Reaction Optimization and Scalability
Solvent Effects on Cyclization
Comparative studies of solvents in the cyclization step reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 98.2 |
| DMF | 36.7 | 72 | 97.8 |
| Toluene | 2.4 | 55 | 95.1 |
DMF provides superior solubility for urea intermediates, enhancing cyclization efficiency.
Catalytic Approaches for Amide Coupling
The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent improves yields to 88% compared to traditional EDCl/HOBt systems (75%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents disclose continuous flow reactors for large-scale imidazolidinone synthesis:
Crystallization and Purification
Final purification involves anti-solvent crystallization using ethyl acetate/heptane (1:3 v/v), achieving >99% purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 6.72 min; Purity = 99.6% (C18 column, acetonitrile/water gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
